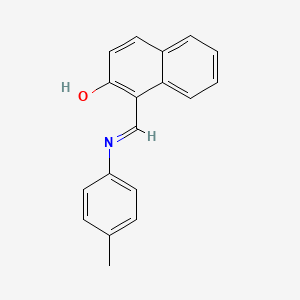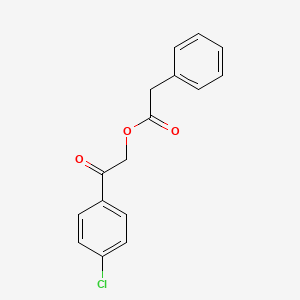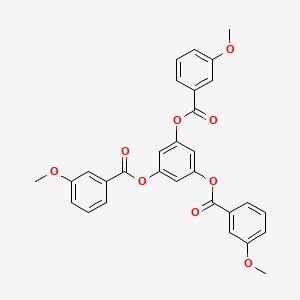
5-chloro-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a diverse range of applications.
- Its chemical structure consists of an indole core substituted with chlorophenyl, methoxybenzyl, and carboxamide groups.
- The compound’s systematic name reflects its substituents and arrangement.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound, but one common method involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with 4-chlorobenzoyl chloride, followed by N-methylation and chlorination.
Reaction Conditions: These reactions typically occur in organic solvents (e.g., dichloromethane or dimethylformamide) with base catalysts (such as triethylamine).
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, amidations, and cyclizations.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the indole core, such as amides, esters, or heterocycles.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: May interact with cellular receptors or enzymes.
Industry: Possible applications in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific receptors, enzymes, or proteins.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents and indole core sets it apart.
Similar Compounds: Other indole-based molecules, such as tryptamines or indole alkaloids.
Remember that this compound’s properties and applications are continually explored through scientific research.
Properties
Molecular Formula |
C24H20Cl2N2O2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-28-21-12-9-18(26)13-20(21)22(16-5-7-17(25)8-6-16)23(28)24(29)27-14-15-3-10-19(30-2)11-4-15/h3-13H,14H2,1-2H3,(H,27,29) |
InChI Key |
DYDSGUXSZWOEMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate](/img/structure/B10870846.png)


![3-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10870870.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B10870885.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870890.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B10870891.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870893.png)
![2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B10870899.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870902.png)
![6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B10870908.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10870909.png)
![methyl 5-chloro-3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate](/img/structure/B10870913.png)
